1-(2-Aminoethyl)azepan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(2-Aminoethyl)azepan-2-one hydrochloride involves several steps. One common method includes the reaction of azepan-2-one with 2-aminoethyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(2-Aminoethyl)azepan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The amino group in the compound can undergo substitution reactions with halides or other electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway and product formation .
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)azepan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)azepan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoethyl)azepan-2-one hydrochloride can be compared with other similar compounds such as:
1-(2-Aminoethyl)piperidin-2-one hydrochloride: This compound has a similar structure but with a piperidine ring instead of an azepane ring.
1-(2-Aminoethyl)hexahydro-1H-azepin-2-one hydrochloride: This compound has a hexahydro-azepine ring, differing in the degree of saturation.
1-(2-Aminoethyl)azepan-2-one sulfate: This compound has a sulfate counterion instead of a chloride ion.
The uniqueness of this compound lies in its specific ring structure and the presence of the hydrochloride salt, which can influence its reactivity and solubility properties .
Eigenschaften
Molekularformel |
C8H17ClN2O |
---|---|
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
1-(2-aminoethyl)azepan-2-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c9-5-7-10-6-3-1-2-4-8(10)11;/h1-7,9H2;1H |
InChI-Schlüssel |
GMYOAQKGHNTQRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)N(CC1)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.